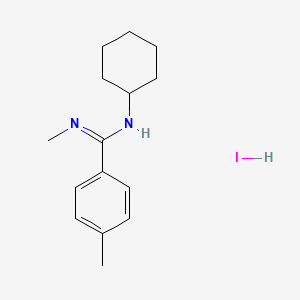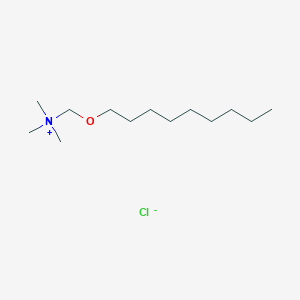
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli reaction’s scalability makes it a viable option for large-scale synthesis. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its unique structural properties make it useful in the development of advanced materials, such as polymers and resins.
作用機序
The mechanism by which 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities and is also synthesized using the Biginelli reaction.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Uniqueness
What sets 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine apart is its specific benzoxazine structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.
特性
CAS番号 |
74413-12-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
6-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C15H13NO2/c1-11-7-8-15-13(9-11)16(17)14(10-18-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
VDTGQFPYEZUFAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCC(=[N+]2[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
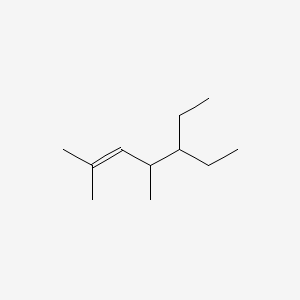
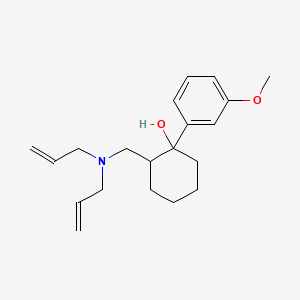
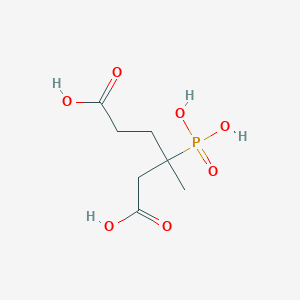
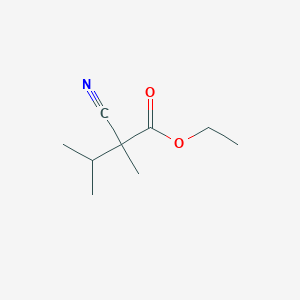
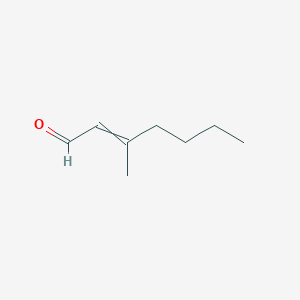
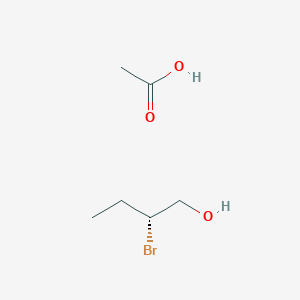
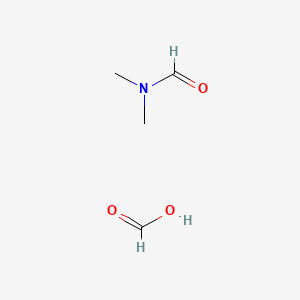
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
